![molecular formula C25H25N3OS B3006785 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 955637-02-2](/img/structure/B3006785.png)

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

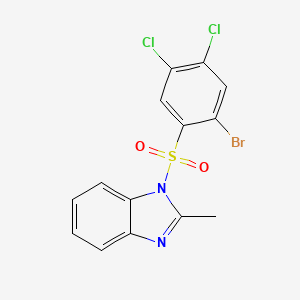

The compound is likely synthesized through a multi-step procedure . The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been greatly accelerated using microwave irradiation . The reactions were carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by their melting points and NMR data .Applications De Recherche Scientifique

Anticancer Agents

- A study by Gouhar and Raafat (2015) focused on the synthesis of related compounds, highlighting their potential as anticancer agents. This underscores the broader interest in similar compounds for cancer research (R. S. Gouhar, Eman M. Raafat, 2015).

Anti-mycobacterial Chemotypes

- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, suggesting its effectiveness against Mycobacterium tuberculosis (S. Pancholia et al., 2016).

Anticonvulsant Agents

- Ghareb et al. (2017) conducted a study on similar compounds for their potential as anticonvulsant agents, indicating a broader research interest in neurological applications (Nagat Ghareb et al., 2017).

Antimicrobial Activity

- Mhaske et al. (2014) synthesized derivatives and tested them for antimicrobial activity, revealing the utility of such compounds in battling infections (P. Mhaske et al., 2014).

Serotonin Receptor Affinity

- Park et al. (2010) identified certain derivatives as having high affinities for serotonin receptors, suggesting their potential in psychopharmacology (C. Park et al., 2010).

Antibacterial Activity

- Shahana and Yardily (2020) synthesized novel compounds and explored their antibacterial activity, emphasizing the importance of such compounds in addressing bacterial infections (M. Shahana, A. Yardily, 2020).

Inhibitory Activity in Cancer Cells

- Lefranc et al. (2013) discussed the growth inhibitory activity of related thiazoles in cancer cell lines, underscoring the potential of these compounds in cancer therapy (F. Lefranc et al., 2013).

Corrosion Inhibition

- Singaravelu et al. (2022) investigated the use of similar compounds for corrosion inhibition, demonstrating their potential in materials science (P. Singaravelu et al., 2022).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperazine and benzothiazole derivatives, have been known to interact with various biological targets .

Mode of Action

It’s suggested that one of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of dna gyrase .

Biochemical Pathways

For instance, thiazole derivatives are known to exhibit a broad range of chemical and biological properties .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity and cytotoxic activity against various cell lines .

Propriétés

IUPAC Name |

naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZJVVZLCSHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)

![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)

![N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B3006718.png)

![(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B3006723.png)